Patent

US06020523

Procedure details

A round-bottom reaction flask (25 ml) equipped with a magnetic stirrer was fitted with a septum and a cool-trap condenser. It was charged with C60 (NO2). (100 mg) and tetrahydrofuran (15 ml). The solution was added 4-aminobenzylphosphonic acid (150 mg) in tetrahydrofuran (5 ml) and treated under sonication conditions for 30 min at ambient temperatures. At the end of reaction, suspended solids in the solution were separated by a centrifuge technique and repeatedly washed with tetrahydrofuran and acetone. The resulting brown solids were dried in vacuum at 40° C. to afford the corresponding 4-aminobenzylphosphonic acid derivatives of C60, C60 [--NHC6H4CH2P(=O) (OH)3 ]n, (95 mg) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 400 mg).

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][P:7](=[O:10])([OH:9])[OH:8])=[CH:4][CH:3]=1>O1CCCC1>[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][P:7](=[O:8])([OH:10])[OH:9])=[CH:4][CH:3]=1.[N:1]12[CH2:2][CH2:3][CH2:4][N:1]=[C:2]1[CH2:12][CH2:11][CH2:5][CH2:4][CH2:3]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(CP(O)(O)=O)C=C1

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A round-bottom reaction flask (25 ml) equipped with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was fitted with a septum and a cool-trap condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

It was charged with C60 (NO2)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated under sonication conditions for 30 min at ambient temperatures

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were separated by a centrifuge technique

|

WASH

|

Type

|

WASH

|

|

Details

|

repeatedly washed with tetrahydrofuran and acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting brown solids were dried in vacuum at 40° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C(CP(O)(O)=O)C=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

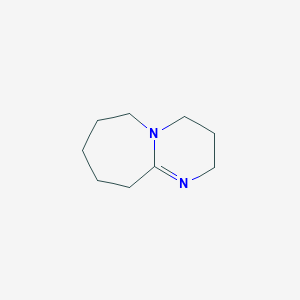

N12CCCCCC2=NCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 400 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 983.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06020523

Procedure details

A round-bottom reaction flask (25 ml) equipped with a magnetic stirrer was fitted with a septum and a cool-trap condenser. It was charged with C60 (NO2). (100 mg) and tetrahydrofuran (15 ml). The solution was added 4-aminobenzylphosphonic acid (150 mg) in tetrahydrofuran (5 ml) and treated under sonication conditions for 30 min at ambient temperatures. At the end of reaction, suspended solids in the solution were separated by a centrifuge technique and repeatedly washed with tetrahydrofuran and acetone. The resulting brown solids were dried in vacuum at 40° C. to afford the corresponding 4-aminobenzylphosphonic acid derivatives of C60, C60 [--NHC6H4CH2P(=O) (OH)3 ]n, (95 mg) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 400 mg).

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][P:7](=[O:10])([OH:9])[OH:8])=[CH:4][CH:3]=1>O1CCCC1>[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][P:7](=[O:8])([OH:10])[OH:9])=[CH:4][CH:3]=1.[N:1]12[CH2:2][CH2:3][CH2:4][N:1]=[C:2]1[CH2:12][CH2:11][CH2:5][CH2:4][CH2:3]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(CP(O)(O)=O)C=C1

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A round-bottom reaction flask (25 ml) equipped with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was fitted with a septum and a cool-trap condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

It was charged with C60 (NO2)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated under sonication conditions for 30 min at ambient temperatures

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were separated by a centrifuge technique

|

WASH

|

Type

|

WASH

|

|

Details

|

repeatedly washed with tetrahydrofuran and acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting brown solids were dried in vacuum at 40° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C(CP(O)(O)=O)C=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N12CCCCCC2=NCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 400 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 983.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |